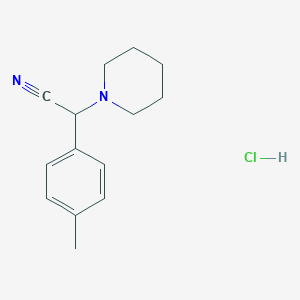

3-(Thiophen-2-yl)cyclobutan-1-one

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving 3-(Thiophen-2-yl)cyclobutan-1-one are not available from the search results, thiophene derivatives in general are known to participate in a variety of chemical reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Research

3-(Thiophen-2-yl)cyclobutan-1-one has shown promise in anticancer research due to the therapeutic importance of thiophene derivatives . These compounds exhibit a range of pharmacological properties, including anti-cancer effects. Their unique chemical structure allows for the development of targeted therapies, potentially offering new avenues for treating various cancers.

Organic Semiconductors

In the field of material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors . The compound’s structural features make it valuable for researchers seeking to engineer novel materials with enhanced performance characteristics for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Corrosion Inhibitors

Thiophene derivatives, including 3-(Thiophen-2-yl)cyclobutan-1-one, are utilized as corrosion inhibitors . They have been studied for their effectiveness in protecting metals like aluminum alloys in corrosive environments, which is critical for extending the lifespan of materials used in various industries.

Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives are significant in the fabrication of OLEDs . Their ability to emit light under the excitation of an electric field makes them suitable for use in full-color display panels and eco-friendly lighting sources.

Anti-Inflammatory Drugs

Thiophene-based compounds are known for their anti-inflammatory properties . They serve as crucial building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), providing alternatives to traditional treatments with fewer side effects.

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make 3-(Thiophen-2-yl)cyclobutan-1-one a potential candidate for developing new antimicrobial agents . This application is particularly relevant in the fight against drug-resistant bacteria and the search for novel treatments.

Wirkmechanismus

Target of Action

Thiophene derivatives, which include this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, articaine, a thiophene-based drug, acts as a voltage-gated sodium channel blocker .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that thiophene derivatives serve as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties . For example, they can exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s known that the pharmaceutical industry uses thiophene derivatives as crucial building blocks in the synthesis of innovative drug candidates . Their distinct chemical structure allows researchers to develop targeted therapies that address a spectrum of health conditions, from neurological disorders to metabolic diseases .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-4-6(5-7)8-2-1-3-10-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKYKIXPIZZYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)cyclobutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

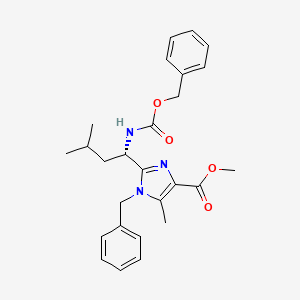

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)